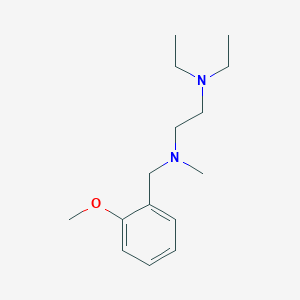
N,N-diethyl-N'-(2-methoxybenzyl)-N'-methyl-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-N'-(2-methoxybenzyl)-N'-methyl-1,2-ethanediamine (MMEDA) is a compound that has gained attention in the scientific community due to its potential use in pharmaceutical research. MMEDA belongs to the class of organic compounds known as ethylenediamines and has a molecular formula of C16H26N2O. In
Wirkmechanismus
The mechanism of action of N,N-diethyl-N'-(2-methoxybenzyl)-N'-methyl-1,2-ethanediamine is not fully understood, but it is believed to involve the formation of metal complexes. N,N-diethyl-N'-(2-methoxybenzyl)-N'-methyl-1,2-ethanediamine can coordinate with metal ions to form stable complexes, which can then interact with biological molecules and pathways. The metal complexes of N,N-diethyl-N'-(2-methoxybenzyl)-N'-methyl-1,2-ethanediamine have been shown to have antioxidant and anti-inflammatory properties, which may be due to their ability to scavenge reactive oxygen species and inhibit pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that N,N-diethyl-N'-(2-methoxybenzyl)-N'-methyl-1,2-ethanediamine and its metal complexes have various biochemical and physiological effects. N,N-diethyl-N'-(2-methoxybenzyl)-N'-methyl-1,2-ethanediamine has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in treating conditions such as cancer, Alzheimer's disease, and cardiovascular disease. N,N-diethyl-N'-(2-methoxybenzyl)-N'-methyl-1,2-ethanediamine has also been shown to have antimicrobial activity against various bacteria and fungi. The metal complexes of N,N-diethyl-N'-(2-methoxybenzyl)-N'-methyl-1,2-ethanediamine have been studied for their potential use in imaging and drug delivery applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N-diethyl-N'-(2-methoxybenzyl)-N'-methyl-1,2-ethanediamine in lab experiments is its ability to form stable metal complexes, which can be used in various applications. N,N-diethyl-N'-(2-methoxybenzyl)-N'-methyl-1,2-ethanediamine is also relatively easy to synthesize and purify. However, one limitation of using N,N-diethyl-N'-(2-methoxybenzyl)-N'-methyl-1,2-ethanediamine is its potential toxicity, particularly when used in high concentrations or with certain metal ions. Careful handling and disposal procedures should be followed when working with N,N-diethyl-N'-(2-methoxybenzyl)-N'-methyl-1,2-ethanediamine.
Zukünftige Richtungen
There are several future directions for research on N,N-diethyl-N'-(2-methoxybenzyl)-N'-methyl-1,2-ethanediamine. One area of interest is the development of new metal complexes of N,N-diethyl-N'-(2-methoxybenzyl)-N'-methyl-1,2-ethanediamine for use in catalysis, drug delivery, and imaging applications. Another area of interest is the study of the potential therapeutic effects of N,N-diethyl-N'-(2-methoxybenzyl)-N'-methyl-1,2-ethanediamine and its metal complexes, particularly in the treatment of cancer, Alzheimer's disease, and cardiovascular disease. Additionally, further research is needed to determine the safety and toxicity of N,N-diethyl-N'-(2-methoxybenzyl)-N'-methyl-1,2-ethanediamine and its metal complexes.
Synthesemethoden
N,N-diethyl-N'-(2-methoxybenzyl)-N'-methyl-1,2-ethanediamine can be synthesized by reacting 2-methoxybenzyl chloride with diethylamine and N-methyl-1,2-ethanediamine in the presence of a base. The reaction produces N,N-diethyl-N'-(2-methoxybenzyl)-N'-methyl-1,2-ethanediamine as a colorless oil, which can be purified by distillation or column chromatography.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-N'-(2-methoxybenzyl)-N'-methyl-1,2-ethanediamine has been studied for its potential use in pharmaceutical research, particularly as a ligand for metal ions. N,N-diethyl-N'-(2-methoxybenzyl)-N'-methyl-1,2-ethanediamine can form complexes with various metal ions, such as copper, nickel, and cobalt, which can be used in catalysis, drug delivery, and imaging applications. N,N-diethyl-N'-(2-methoxybenzyl)-N'-methyl-1,2-ethanediamine has also been studied for its potential use as an antioxidant and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
N',N'-diethyl-N-[(2-methoxyphenyl)methyl]-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c1-5-17(6-2)12-11-16(3)13-14-9-7-8-10-15(14)18-4/h7-10H,5-6,11-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMDCRWLYSJKQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5458648 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5807019.png)
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5807029.png)

![N-{3-[N-(2-chlorobenzoyl)ethanehydrazonoyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5807047.png)

![[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5807055.png)
![N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5807061.png)

![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5807074.png)



